molecular formula C9H12N2O2S3 B14502956 3-[(4-Aminophenyl)trisulfanyl]-L-alanine CAS No. 63129-85-1

3-[(4-Aminophenyl)trisulfanyl]-L-alanine

Cat. No.: B14502956
CAS No.: 63129-85-1
M. Wt: 276.4 g/mol
InChI Key: ACILCBNFQACVEE-QMMMGPOBSA-N
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Description

3-[(4-Aminophenyl)trisulfanyl]-L-alanine is a compound that belongs to the class of S-substituted L-cysteines It is characterized by the presence of a trisulfanyl group attached to the L-alanine backbone, with an aminophenyl group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Aminophenyl)trisulfanyl]-L-alanine typically involves the coupling of an aminophenyl group with a trisulfanyl moiety. One common method involves the use of 9-fluorenylmethyl (Fm) disulfides as precursors, which are deprotected under mild conditions to form disulfanyl anions. These anions then react with organothiosulfonates to form the desired trisulfide compound . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) with sodium methoxide as a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Aminophenyl)trisulfanyl]-L-alanine undergoes various chemical reactions, including:

    Oxidation: The trisulfanyl group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form simpler sulfide derivatives.

    Substitution: The aminophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Simpler sulfide derivatives.

    Substitution: Various substituted aminophenyl derivatives.

Scientific Research Applications

3-[(4-Aminophenyl)trisulfanyl]-L-alanine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in protein modification and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of oxidative stress.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(4-Aminophenyl)trisulfanyl]-L-alanine involves its interaction with various molecular targets. The trisulfanyl group can undergo redox reactions, leading to the formation of reactive sulfur species that can modify proteins and enzymes. These modifications can affect cellular pathways involved in oxidative stress and signal transduction .

Comparison with Similar Compounds

Similar Compounds

    3-trisulfanyl-L-alanine: An S-substituted L-cysteine with a similar trisulfanyl group.

    3-[(4-Aminophenyl)sulfonyl]aniline: Contains a sulfonyl group instead of a trisulfanyl group.

Uniqueness

3-[(4-Aminophenyl)trisulfanyl]-L-alanine is unique due to its trisulfanyl group, which imparts distinct redox properties and potential biological activities. This sets it apart from other similar compounds that may lack such features .

Properties

CAS No.

63129-85-1

Molecular Formula

C9H12N2O2S3

Molecular Weight

276.4 g/mol

IUPAC Name

(2R)-2-amino-3-[(4-aminophenyl)trisulfanyl]propanoic acid

InChI

InChI=1S/C9H12N2O2S3/c10-6-1-3-7(4-2-6)15-16-14-5-8(11)9(12)13/h1-4,8H,5,10-11H2,(H,12,13)/t8-/m0/s1

InChI Key

ACILCBNFQACVEE-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CC=C1N)SSSC[C@@H](C(=O)O)N

Canonical SMILES

C1=CC(=CC=C1N)SSSCC(C(=O)O)N

Origin of Product

United States

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